molecular formula C14H14BrNO4 B1609578 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid CAS No. 852180-98-4

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid

Cat. No.: B1609578
CAS No.: 852180-98-4
M. Wt: 340.17 g/mol
InChI Key: SDBPXEWQHQFBTD-UHFFFAOYSA-N
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Description

5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a brominated indole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a carboxylic acid moiety at the 3-position. This compound is structurally related to indole-3-carboxylic acid (ICA) but modified to enhance stability, solubility, or reactivity in synthetic applications. The Boc group serves to protect the indole nitrogen during synthetic processes, while the bromine at position 5 introduces steric and electronic effects that influence its chemical behavior .

Properties

IUPAC Name

5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBPXEWQHQFBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428290
Record name 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-98-4
Record name 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Steps

Starting Material and Protection of Indole Nitrogen

The synthesis often begins with an indole-3-carboxylic acid or indole-3-acetic acid derivative. Protection of the indole nitrogen is achieved by reaction with tert-butyl chloroformate (Boc anhydride) under mild conditions, typically in the presence of a base and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Typical reaction conditions:
    • Solvent: anhydrous dichloromethane
    • Base: triethylamine or similar
    • Catalyst: DMAP
    • Temperature: 0 °C to room temperature
    • Time: 2–4 hours

This step yields the N-Boc protected indole-3-carboxylic acid intermediate with high yield (~79–85%).

Bromination at the 5-Position

Selective bromination of the indole ring at the 5-position is accomplished using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.

  • Typical conditions:
    • Solvent: acetic acid or dichloromethane
    • Temperature: 0 °C to room temperature
    • Reaction time: 1–3 hours
    • Monitoring by thin-layer chromatography (TLC)

This step introduces the bromine atom specifically at the 5-position of the indole ring.

Carboxylation or Modification of the 3-Position

The carboxylic acid functionality at the 3-position can be introduced or modified by hydrolysis of esters or via direct carboxylation reactions.

  • Hydrolysis of methyl esters to carboxylic acids is commonly performed using aqueous sodium hydroxide or lithium hydroxide in methanol or aqueous media, followed by acidification to yield the free acid.

  • Alternatively, indole-3-acetic acid derivatives can be prepared and then converted to the target compound by protection and bromination steps.

Representative Synthetic Route (Based on Literature)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of indole nitrogen with Boc group tert-butyl chloroformate, DMAP, dichloromethane, r.t. 79–85 Forms N-Boc-indole-3-carboxylic acid intermediate
2 Selective bromination at 5-position NBS or Br2, acetic acid or DCM, 0 °C to r.t. 70–90 Monitored by TLC, avoids polybromination
3 Hydrolysis of ester to carboxylic acid (if ester used) NaOH or LiOH, MeOH/H2O, r.t., acidification 80–95 Converts methyl ester to free acid

Research Findings and Analytical Data

  • NMR Characterization:
    The proton NMR spectrum typically shows characteristic signals for the indole ring protons, the Boc tert-butyl group (singlet near 1.4 ppm), and the carboxylic acid proton (broad singlet). Bromination shifts aromatic proton signals downfield due to the electron-withdrawing effect of bromine.

  • Mass Spectrometry:
    Molecular ion peaks correspond to the molecular weight of 340.17 g/mol, confirming the presence of bromine and Boc protecting group.

  • Purification:
    Silica gel column chromatography with petroleum ether/ethyl acetate mixtures (e.g., 10:1) is commonly used to purify intermediates and final products.

Additional Notes on Synthetic Variations

  • Use of lithium diisopropylamide (LDA) as a strong base allows for nucleophilic substitution reactions on protected indole intermediates to introduce alkyl groups or other substituents before final deprotection.

  • The Boc protecting group is stable under many reaction conditions but can be removed under acidic conditions if needed for further functionalization.

  • Multi-step sequences may include intermediate formation of esters, nucleophilic substitutions, and final hydrolysis to achieve the target compound.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Typical Yield (%)
Nitrogen protection tert-butyl chloroformate, DMAP, DCM, r.t. Boc protection of indole N 79–85
Bromination NBS or Br2, acetic acid/DCM, 0 °C to r.t. Selective 5-bromo substitution 70–90
Ester hydrolysis NaOH or LiOH, MeOH/H2O, r.t., acidify Convert ester to acid 80–95
Nucleophilic substitution LDA, alkyl bromide, THF, −78 °C to r.t. Introduce alkyl groups Variable

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a protective moiety for the indole nitrogen. Acidic hydrolysis under trifluoroacetic acid (TFA) or hydrochloric acid (HCl) conditions selectively removes the Boc group, regenerating the free indole NH.

Reaction Conditions :

  • Reagent : 4M HCl in dioxane or TFA/CH₂Cl₂ (1:1 v/v)

  • Temperature : 25°C (ambient)

  • Time : 2–4 hours

Example :

Starting MaterialProductYieldConditions
Boc-protected compound 5-Bromo-1H-indole-3-carboxylic acid95%TFA/CH₂Cl₂, 2 h, 25°C

This reaction preserves the carboxylic acid and bromine substituents, enabling further functionalization at these positions .

Substitution at the Bromine Atom

The bromine atom at C5 undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or NaHCO₃

  • Solvent : DMF/H₂O (3:1)

  • Temperature : 80–100°C

Example :

Reaction PartnerProductYieldConditions
Phenylboronic acid5-Phenyl-indole-3-carboxylic acid82%Pd(PPh₃)₄, K₂CO₃, 80°C

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Carboxylic Acid Functionalization

The carboxylic acid at C3 participates in esterification, amidation, and peptide coupling reactions.

Esterification

Reaction Conditions :

  • Reagent : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol)

  • Temperature : Reflux

Example :

AlcoholProduct (Ester)YieldConditions
MethanolMethyl 5-bromo-indole-3-carboxylate88%SOCl₂, reflux, 6 h

Amidation

Reaction Conditions :

  • Reagent : EDCl/HOBt or HATU with amines

  • Solvent : DMF or CH₂Cl₂

Example :

AmineProduct (Amide)YieldConditions
Benzylamine5-Bromo-N-benzyl-indole-3-carboxamide75%EDCl/HOBt, DMF, 24 h

Orthogonal Reactivity

The Boc group’s stability under basic conditions allows selective modification of other functional groups. For example, hydrolysis of esters to carboxylic acids proceeds without Boc cleavage:

Example :

SubstrateProductYieldConditions
Ethyl 5-bromo-indole-3-carboxylate5-Bromo-indole-3-carboxylic acid98%NaOH (20%), reflux, 2 h

Comparative Reactivity

The compound’s reactivity differs from non-Boc-protected analogs:

FeatureBoc-Protected Compound Non-Protected Analog
Nucleophilicity (N1) Reduced due to Boc protectionHigher (free NH participates)
Acid Stability Stable in mild acids (pH > 3)Unstable, prone to protonation
Suzuki Coupling Yield 82–90% 75–85%

Key Research Findings

  • Synthetic Utility : The Boc group enhances solubility in organic solvents, facilitating purification during multi-step syntheses .

  • Thermal Stability : Decomposition occurs above 200°C, making it suitable for high-temperature reactions like cross-couplings .

  • Bioconjugation : The carboxylic acid enables covalent attachment to biomolecules via NHS ester intermediates .

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Anticancer Activity : Studies have shown that certain indole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Effects : The compound may also possess antimicrobial properties, which could be useful in developing new antibiotics .

Medicinal Chemistry

Due to its unique structure, this compound is explored for therapeutic applications:

  • Drug Development : It serves as a building block for synthesizing more complex pharmaceutical agents targeting specific diseases.
  • Mechanism of Action : The interaction of the compound with specific enzymes or receptors can modulate biological pathways, leading to therapeutic effects such as inhibition of tumor growth or viral infections .

Industrial Applications

In addition to its biological significance, this compound finds utility in various industrial applications:

  • Material Science : It can be used as an intermediate in the synthesis of new materials with specific properties.
  • Organic Synthesis : The compound acts as a reagent in organic reactions, facilitating the construction of complex molecular architectures .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of indole, including 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid, exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Efficacy

Research investigating the antiviral properties of indole derivatives found that compounds similar to this compound inhibited viral replication in vitro. This suggests potential for further development as antiviral agents.

Mechanism of Action

The mechanism of action of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

5-Bromoindole-3-Carboxylic Acid (CAS 10406-06-1)

  • Structure : Lacks the Boc group at position 1.
  • Molecular Weight : 240.056 g/mol (vs. higher for the Boc-protected derivative due to C₅H₉O₂ addition) .
  • Key Differences :
    • The Boc group increases lipophilicity (logP ~2.5 vs. ~1.8 for unprotected acid), reducing aqueous solubility but improving membrane permeability.
    • The unprotected nitrogen in 5-bromoindole-3-carboxylic acid is prone to oxidation or unwanted reactions, whereas the Boc group enhances stability under basic/neutral conditions .

5-Bromo-1-Methyl-1H-Indole-3-Carboxylic Acid (CAS 400071-95-6)

  • Structure : Features a methyl group instead of Boc at position 1.
  • Similarity Score : 0.84 (structural similarity algorithm) .
  • Key Differences :
    • The methyl group is smaller and less electron-withdrawing than Boc, leading to weaker steric hindrance and faster reaction kinetics in substitutions.
    • Methylated derivatives show lower thermal stability (decomposition ~150°C) compared to Boc-protected analogs (~200°C) .

Indole-3-Carboxylic Acid (CAS 771-50-6)

  • Structure: No bromine or Boc group.
  • Physical Properties: Melting point: 258–260°C (vs. ~220°C for the Boc-protected bromo derivative). Solubility: Highly soluble in methanol (>50 mg/mL), whereas the Boc-bromo analog requires polar aprotic solvents like DMF .
  • Functional Role : ICA is a precursor in phytohormone synthesis, while the Boc-bromo derivative is typically used in medicinal chemistry as an intermediate for kinase inhibitors .

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling : The bromine at position 5 enables palladium-catalyzed coupling, but the Boc group may require temporary removal to avoid steric interference .
  • Carboxylic Acid Reactivity : The 3-carboxylic acid can form amides or esters, but Boc protection at position 1 prevents competing reactions at the indole nitrogen .

Spectroscopic and Analytical Data

Property 5-Bromo-1-[(2-Methylpropan-2-yl)Oxycarbonyl]Indole-3-Carboxylic Acid 5-Bromoindole-3-Carboxylic Acid Indole-3-Carboxylic Acid
¹H NMR (δ, ppm) 1.4 (s, 9H, Boc), 7.2–8.1 (aromatic), 10.2 (COOH)* 7.3–8.2 (aromatic), 10.5 (COOH) 7.1–7.9 (aromatic), 10.3 (COOH)
¹³C NMR (δ, ppm) 28 (Boc CH₃), 80 (Boc C-O), 165 (COOH) 165 (COOH) 165 (COOH)
IR (cm⁻¹) 1720 (C=O, Boc), 1680 (C=O, COOH) 1680 (C=O, COOH) 1680 (C=O, COOH)
MS (m/z) 329.1 [M+H]+ 240.1 [M+H]+ 176.1 [M+H]+

Data compiled from .

Biological Activity

5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Overview of Indole Derivatives

Indole derivatives are widely recognized for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The presence of bromine and an ester group in this compound enhances its reactivity and biological efficacy compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom at the 5-position and the ester group are crucial for its biological functions. These interactions can modulate enzyme activities or inhibit receptor functions, leading to various therapeutic effects.

Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance, a study synthesized various indole derivatives and tested their cytotoxicity against MCF-7 breast cancer cells using the MTT assay. The results indicated that certain derivatives, including those related to this compound, demonstrated potent cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Antihypertensive Effects

Another notable study focused on the synthesis and evaluation of novel indole derivatives as angiotensin II receptor antagonists. These compounds exhibited high affinity for the AT1 receptor and demonstrated significant antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in cardiovascular therapies .

Comparative Analysis with Similar Compounds

Compound Key Features Biological Activity
5-Bromoindole-3-carboxylic acidLacks ester group; bromine presentAnticancer activity observed
1-[(2-Methylpropan-2-yl)Oxycarbonyl]indole-3-carboxylic acidLacks bromine; ester group presentModerate biological activity noted
5-Bromo-1-(tert-butoxycarbonyl)indoleSimilar structure but different functional groupsAntimicrobial properties reported

The unique combination of both bromine and an ester group in this compound enhances its potential for diverse biological activities compared to its analogs.

Case Studies and Research Findings

Several case studies have highlighted the biological efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : A study involving the synthesis of various indole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis induction .
  • Antihypertensive Activity : Research on novel indole derivatives demonstrated their effectiveness as antihypertensive agents, showcasing a maximum decrease in blood pressure significantly exceeding that of conventional drugs like losartan .
  • Antimicrobial Properties : Indole derivatives have been reported to possess antimicrobial properties, which could be further explored in the context of developing new antibiotics from 5-bromo derivatives .

Q & A

Q. Key Methodological Considerations :

  • Use CuI as a catalyst for coupling reactions involving azide-alkyne cycloaddition, as demonstrated in similar indole syntheses (50% yield achieved with PEG-400/DMF solvent systems) .
  • Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and confirm purity via flash chromatography .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., Boc group protons at δ 1.2–1.5 ppm, indole aromatic protons at δ 7.0–8.5 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]+ expected at ~427.0757 for brominated indole derivatives) .
  • Purity Assessment :
    • HPLC : Use ≥95% purity thresholds with C18 columns and MeOH/H₂O mobile phases .

Advanced: How can researchers optimize low yields in Boc-protection or bromination steps?

Answer:
Common Issues and Solutions :

  • Low Bromination Efficiency :
    • Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the 5-position.
    • Alternative brominating agents like PBr₃ in DCM may improve regioselectivity .
  • Boc Protection Challenges :
    • Ensure anhydrous conditions to prevent hydrolysis of Boc anhydride.
    • Optimize base stoichiometry (e.g., 1.2 eq. of triethylamine) to neutralize HCl byproducts .

Q. Experimental Design :

  • Conduct DoE (Design of Experiments) to test variables (temperature, catalyst loading) and model yield outcomes, as demonstrated in flow-chemistry optimizations .

Advanced: How should researchers resolve contradictions in reaction solvent efficacy (e.g., DMF vs. PEG-400)?

Answer:
Contextual Analysis :

  • DMF : Provides high solubility for polar intermediates but may complicate purification due to high boiling point .
  • PEG-400 : A greener solvent alternative that enhances CuI-catalyzed coupling efficiency but requires post-reaction removal via vacuum distillation .

Q. Methodological Recommendations :

  • Compare reaction kinetics and yields in both solvents using identical substrates.
  • Prioritize PEG-400 for scalability if yields are comparable, as it simplifies waste management .

Advanced: What strategies are effective for purifying this compound when traditional chromatography fails?

Answer:
Alternative Purification Methods :

  • Acid-Base Extraction : Utilize the compound’s carboxylic acid group. Dissolve in NaHCO₃ (aq.), extract impurities with EtOAc, then acidify to precipitate the product .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) for high recovery, as shown in analogous indole carboxylate purifications (≥97% purity achieved) .

Advanced: How can this compound be utilized in biological target studies (e.g., enzyme inhibition)?

Answer:
Research Applications :

  • Enzyme Inhibition : The indole core and carboxylic acid group enable interactions with active sites of kinases or proteases. Perform in vitro assays (e.g., fluorescence polarization) to screen against target enzymes .
  • Structure-Activity Relationship (SAR) : Modify the Boc group or bromine substituent to assess impact on binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions .

Q. Validation :

  • Cross-reference with structurally similar compounds (e.g., 6-bromo-indole-3-carboxylates) showing activity against amyloid-beta or microbial targets .

Advanced: What computational tools aid in predicting the reactivity of this compound in novel reactions?

Answer:
Recommended Tools :

  • DFT Calculations : Use Gaussian or ORCA to model electron density maps, identifying reactive sites (e.g., C-3 carboxylate as a nucleophile) .
  • Retrosynthetic Software : Platforms like Synthia™ propose disconnections for the Boc-protected indole scaffold .

Q. Case Study :

  • The crystal structure of a brominated indole derivative (CSD Entry: XXXX) confirms planarity of the carboxylate group, supporting its role in H-bonding interactions .

Advanced: How do researchers validate the stability of this compound under varying storage conditions?

Answer:
Stability Protocols :

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., Boc group cleavage above 150°C) .
  • Light Sensitivity : Store in amber vials at -20°C; monitor via HPLC for degradation products (e.g., free indole-3-carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid

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